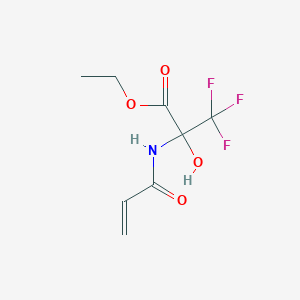
1-(2-fluorobenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(BENZENESULFONYL)-1-[(2-FLUOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound that features a benzenesulfonyl group, a fluorophenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include benzenesulfonyl chloride and 2-fluorobenzyl bromide . The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-1-[(2-FLUOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-(BENZENESULFONYL)-1-[(2-FLUOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-1-[(2-FLUOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Similar in structure but contains a trifluoromethyl group instead of a fluorophenyl group.
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group but differ in the attached substituents.
Uniqueness
3-(BENZENESULFONYL)-1-[(2-FLUOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzenesulfonyl and fluorophenyl groups allows for diverse interactions and applications in various fields .
Properties
Molecular Formula |
C19H19FN2O2S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-[(2-fluorophenyl)methyl]-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C19H19FN2O2S/c1-13-14(2)22(12-15-8-6-7-11-17(15)20)19(21)18(13)25(23,24)16-9-4-3-5-10-16/h3-11H,12,21H2,1-2H3 |
InChI Key |
PRJNONJBHFOEOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC3=CC=CC=C3F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11470046.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11470061.png)
![5-(Butan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B11470064.png)
![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]cyclopropanecarboxamide](/img/structure/B11470066.png)

![3'-[4-(4-Chlorophenoxy)phenyl]-1-[(morpholin-4-YL)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11470083.png)
![ethyl 7,8-dicyano-2-methyl-4-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B11470091.png)
![ethyl 5-({[4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]sulfonyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B11470092.png)
![1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B11470099.png)
![1,3-dimethyl-6-pentyl-7-phenyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11470106.png)
![3-(5-bromofuran-2-yl)-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470114.png)
![3-(4-Fluorophenyl)-7-(2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11470121.png)
![Benzeneacetamide, N-[2,2,2-trifluoro-1-[[(tetrahydro-2-furanyl)methyl]amino]-1-(trifluoromethyl)ethyl]-](/img/structure/B11470125.png)
![[3-Amino-4-(pyridin-4-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-chlorophenyl)methanone](/img/structure/B11470129.png)
